Pyrazinecarboxamide, 5-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazinecarboxamide, 5-benzoyl- is a compound that belongs to the class of pyrazine derivatives. It is known for its diverse pharmacological activities, including antimicrobial, fungicidal, herbicidal, antioxidant, and anti-algal properties . This compound is often used in scientific research due to its potential therapeutic applications.
Preparation Methods
The synthesis of pyrazinecarboxamide, 5-benzoyl- can be achieved through various synthetic routes. One common method involves the reaction of benzoyl isothiocyanate with malononitrile in the presence of potassium hydroxide and ethanol, followed by alkylation with alkyl halides and subsequent reaction with hydrazine . This method allows for the preparation of benzamide-based 5-aminopyrazoles, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
Pyrazinecarboxamide, 5-benzoyl- undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of pyrazinecarboxamide can lead to the formation of pyrazinecarboxylic acid .
Scientific Research Applications
Pyrazinecarboxamide, 5-benzoyl- has a wide range of scientific research applications. In chemistry, it is used to form polymeric copper complexes and create pyrazine carboxamide scaffolds useful as FXs inhibitors . In biology, it is used as an elicitor of flavonolignan and flavonoid production in plant cultures . In medicine, it is studied for its antitubercular activity and its potential to inhibit fatty acid synthase in Mycobacterium tuberculosis . Additionally, it has industrial applications in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of pyrazinecarboxamide, 5-benzoyl- involves its conversion to pyrazinoic acid by the enzyme pyrazinamidase. Pyrazinoic acid disrupts membrane energetics and inhibits membrane transport function at acidic pH in Mycobacterium tuberculosis . This interference with the bacterium’s ability to synthesize new fatty acids is crucial for its growth and replication .
Comparison with Similar Compounds
Pyrazinecarboxamide, 5-benzoyl- can be compared with other similar compounds such as pyrazinamide, pyrazinoic acid amide, and pyrazinecarboxylic acid . While these compounds share a similar core structure, pyrazinecarboxamide, 5-benzoyl- is unique due to its specific benzoyl substitution, which imparts distinct pharmacological properties. For instance, pyrazinamide is primarily used as an antitubercular agent, whereas pyrazinecarboxamide, 5-benzoyl- has broader applications in antimicrobial and antioxidant research .
Properties
CAS No. |
147425-80-7 |
---|---|
Molecular Formula |
C12H9N3O2 |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
5-benzoylpyrazine-2-carboxamide |
InChI |
InChI=1S/C12H9N3O2/c13-12(17)10-7-14-9(6-15-10)11(16)8-4-2-1-3-5-8/h1-7H,(H2,13,17) |
InChI Key |
WGSQHABKGRTJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C(C=N2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.